Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate
Overview
Description
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is a macrocyclic compound with the molecular formula C26H48N4O8. It is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. This compound is also referred to as 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetic Acid Tetraethyl Ester .
Mechanism of Action
Target of Action
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate, also known as 1,4,8,11-TETRAKIS(ETHOXYCARBONYLMETHYL)-1,4,8,11-TETRAAZACYCLOTETRADECANE, is a macrocyclic chelating agent . It binds strongly to a wide range of metal ions , acting as a ligand . The primary targets of this compound are therefore metal ions present in biological systems.
Mode of Action
The compound interacts with its targets (metal ions) through the process of chelation . This involves the formation of multiple coordinate bonds between the compound and a metal ion . The resulting metal-chelate complexes can have significant impacts on the biochemical properties and reactivities of the metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate typically involves the reaction of 1,4,8,11-Tetraazacyclotetradecane with ethyl bromoacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atoms of the macrocycle attack the carbon atoms of the ethyl bromoacetate, resulting in the formation of the tetraacetate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, and substituted derivatives of the original compound .
Scientific Research Applications
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.
Biology: The compound is used in the study of metal ion transport and storage in biological systems.
Industry: The compound is used in the synthesis of advanced materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: Similar in structure but with methyl groups instead of ethyl groups.
1,4,8,11-Tetraazacyclotetradecane: The parent compound without the tetraacetate ester groups.
Uniqueness
Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate is unique due to its tetraacetate ester groups, which enhance its solubility and reactivity compared to its parent compound. This makes it more versatile in various chemical and biological applications .
Properties
IUPAC Name |
ethyl 2-[4,8,11-tris(2-ethoxy-2-oxoethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48N4O8/c1-5-35-23(31)19-27-11-9-12-29(21-25(33)37-7-3)17-18-30(22-26(34)38-8-4)14-10-13-28(16-15-27)20-24(32)36-6-2/h5-22H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPDBLIYOCNCEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)OCC)CC(=O)OCC)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560218 | |
Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
126320-57-8 | |
Record name | 1,4,8,11-Tetraethyl 1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetraacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126320-57-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetraethyl 2,2',2'',2'''-(1,4,8,11-tetraazacyclotetradecane-1,4,8,11-tetrayl)tetraacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetraethyl 1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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